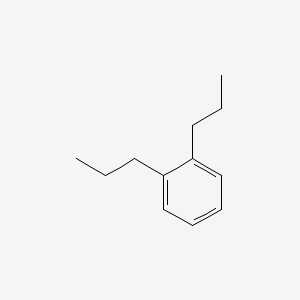

1,2-Dipropylbenzene

Beschreibung

Historical Context and Evolution of Research in Alkyl-Substituted Benzenes

The history of aromatic compounds traces back to Michael Faraday's discovery of benzene (B151609) in 1825. britannica.com The subsequent understanding of benzene's unique stability and reactivity, particularly its delocalized pi-electron system, laid the groundwork for the broader field of aromatic chemistry. britannica.comwikipedia.org Early research focused on the synthesis and characterization of various benzene derivatives.

The commercial production of alkyl-substituted benzenes, such as linear alkylbenzene (LAB), marked a significant advancement in the mid-20th century, primarily revolutionizing the detergent industry. echem-eg.comresearchgate.netkia-energy.ir These compounds, typically synthesized through the alkylation of benzene with olefins in the presence of catalysts, provided efficient and cost-effective alternatives to traditional cleaning agents. echem-eg.comresearchgate.netkia-energy.ir Key synthetic routes, such as Friedel-Crafts alkylation, became central to producing these industrially important compounds. researchgate.netpearson.com The evolution of research in this area has continuously sought to improve production methods, enhance selectivity for desired isomers, and develop more environmentally benign catalytic systems. researchgate.netkia-energy.ir

Significance of 1,2-Dipropylbenzene in Advanced Organic Chemistry and Chemical Engineering Research

As a specific ortho-disubstituted aromatic hydrocarbon, this compound holds particular significance in advanced organic chemistry and chemical engineering research. Its unique steric environment, arising from the proximity of the two propyl groups, influences its reactivity patterns in various chemical transformations. solubilityofthings.com Researchers often utilize such compounds to gain insights into the intricacies of molecular interactions and to understand the impact of steric hindrance on reaction mechanisms, particularly in electrophilic substitution reactions. solubilityofthings.com

In chemical engineering, this compound, like other dipropylbenzene isomers, serves as a model compound for studying the behavior of complex hydrocarbon mixtures. It can be employed as a solvent in various chemical processes due to its non-polar nature and ability to dissolve a wide range of organic compounds. solubilityofthings.comontosight.ai Its properties are also relevant in the development of synthetic lubricants and as an intermediate in the synthesis of specialty chemicals. ontosight.ai Research findings often involve detailed analysis of its physical and chemical properties to optimize industrial processes.

Table 1: Key Physical and Computed Properties of this compound

| Property Name | Value | Unit | Source |

| Molecular Formula | C₁₂H₁₈ | - | nih.gov |

| Molecular Weight | 162.27 | g/mol | nih.govchemeo.com |

| XLogP3 (Computed) | 4.8 | - | nih.gov |

| Kovats Retention Index (Standard non-polar) | 1151.7 | - | nih.gov |

Scope and Future Directions in this compound Research

Future research directions for this compound are intrinsically linked to broader trends in organic chemistry and chemical engineering, emphasizing efficiency, sustainability, and novel applications. There is an ongoing drive to develop more efficient and environmentally friendly production methods for alkylbenzenes, which would directly benefit the synthesis of this compound. echem-eg.com This includes exploring new catalytic systems, such as solid acid catalysts and zeolites, to replace traditional corrosive liquid-phase catalysts, aiming for enhanced selectivity and reduced environmental impact. researchgate.netkia-energy.ir

Moreover, research will likely continue to focus on understanding the fundamental thermodynamic and kinetic properties of this compound, contributing to improved predictive models for complex chemical systems. acs.org The exploration of its potential as a precursor for new materials, fine chemicals, or as a component in advanced fuels and lubricants remains a fertile area for investigation. solubilityofthings.comglobalinsightservices.com The demand for higher purity grades of such compounds is also a significant trend, driving advancements in separation and purification technologies. archivemarketresearch.com Ultimately, the scope of future research on this compound lies in leveraging its unique structural characteristics to address contemporary challenges in chemical synthesis, process optimization, and the development of sustainable chemical technologies.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

31621-49-5 |

|---|---|

Molekularformel |

C12H18 |

Molekulargewicht |

162.27 g/mol |

IUPAC-Name |

1,2-dipropylbenzene |

InChI |

InChI=1S/C12H18/c1-3-7-11-9-5-6-10-12(11)8-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3 |

InChI-Schlüssel |

VPHBYBUYWBZLEX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=CC=CC=C1CCC |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Pathways for 1,2 Dipropylbenzene and Its Structural Analogues

Alkylation Reactions in the Formation of 1,2-Dipropylbenzene

Alkylation reactions, particularly Friedel-Crafts alkylation, are fundamental in aromatic synthesis. However, their application to this compound is complicated by mechanistic and regioselectivity issues.

The Friedel-Crafts alkylation reaction involves the electrophilic aromatic substitution of a hydrogen atom on an aromatic ring with an alkyl group wikipedia.orggeeksforgeeks.org. The mechanism typically proceeds through three steps: the formation of an electrophilic carbocation, the attack of this carbocation on the aromatic ring to form a cyclohexadienyl cation intermediate, and the subsequent deprotonation of this intermediate to restore aromaticity wikipedia.orggeeksforgeeks.orgpearson.com.

A significant challenge in synthesizing this compound via direct Friedel-Crafts alkylation with n-propyl halides (e.g., n-propyl chloride) is the propensity for carbocation rearrangement. The primary n-propyl carbocation, initially formed from the alkyl halide and a Lewis acid catalyst like aluminum chloride (AlCl₃), is less stable than a secondary carbocation. Consequently, it readily undergoes a hydride shift to form the more stable secondary isopropyl carbocation geeksforgeeks.orgwikipedia.orggoogle.com. This rearrangement leads to isopropylbenzene (cumene) as the major monoalkylated product, rather than n-propylbenzene geeksforgeeks.orgwikipedia.orggoogle.com. For dialkylation, this rearrangement further complicates the formation of n-propyl substituted products, often leading to diisopropylbenzenes instead.

Furthermore, alkyl groups are electron-donating, making the alkylated benzene (B151609) ring more reactive towards further alkylation than the starting benzene wikipedia.orggeeksforgeeks.org. This phenomenon, known as polyalkylation, makes it difficult to control the degree of substitution and often results in a mixture of mono-, di-, and polyalkylated products wikipedia.orggeeksforgeeks.org.

Lewis acids, such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), boron trifluoride (BF₃), zirconium tetrachloride (ZrCl₄), stannic chloride (SnCl₄), phosphoric acid (H₃PO₄), and alkaline-earth phosphates, are commonly employed as catalysts in Friedel-Crafts alkylation reactions Current time information in Bangalore, IN.testbook.comwikipedia.orgmdpi.comreddit.comchegg.com. These catalysts facilitate the generation of the electrophilic species necessary for the reaction.

Zeolites, a class of crystalline aluminosilicates, are also widely utilized as heterogeneous catalysts in alkylation processes due to their acidic properties and shape selectivity testbook.commdpi.comsciencemadness.orgdoubtnut.combyjus.comscielo.org.mxnih.gov. Specific zeolites like H-beta, ZSM-5, ZSM-12, MCM-22, HY zeolite, and H-mordenite have been investigated for the alkylation of benzene with propene to produce cumene (B47948) (isopropylbenzene) and diisopropylbenzenes (DIPB) testbook.commdpi.comsciencemadness.orgdoubtnut.combyjus.comscielo.org.mxnih.gov.

The microporous structure of zeolites can exert shape selectivity, influencing the diffusion of reactants and products and favoring the formation of less sterically hindered isomers testbook.comsciencemadness.orgdoubtnut.com. For instance, in the synthesis of diisopropylbenzenes, acidic catalysts like H-beta zeolites preferentially stabilize transition states leading to the para and meta isomers, which are thermodynamically more stable than the ortho isomer due to reduced steric strain between the isopropyl groups sciencemadness.org.

Achieving high selectivity for the ortho-isomer, such as this compound, is particularly challenging due to thermodynamic and kinetic factors. The ortho isomer is generally less stable than its meta and para counterparts due to steric repulsion between the adjacent alkyl groups, leading to a higher Gibbs free energy sciencemadness.org.

Despite these challenges, several strategies have been explored to enhance ortho-selectivity, primarily for diisopropylbenzenes as analogues:

Modified Zeolite Catalysts : Surface-modified zeolites with mesoporous structures, such as MCM-41 or mesoporous H-beta zeolites, have been investigated to reduce steric hindrance during alkylation. Some trials have shown a modest increase in ortho-diisopropylbenzene (o-DIPB) yield (e.g., up to 1.2% at 250°C with mesoporous H-beta), although catalyst deactivation due to coking remains a concern sciencemadness.org.

Directed Ortho-Metalation (DoM) : This advanced strategy offers a promising route for achieving ortho-selectivity by temporarily installing a directing group that guides the metalation to the ortho position. For example, lithiation of cumene derivatives followed by quenching with an alkylating agent has shown promise in lab-scale o-DIPB synthesis sciencemadness.org. However, this method often faces practical limitations such as moisture sensitivity and high costs, limiting its industrial applicability sciencemadness.org.

Iridium-Catalyzed C-H Activation : Recent academic research has demonstrated regioselective ortho-C-H activation in alkylarenes using simple iridium complexes. This approach leverages the alkyl substituent as an efficient directing group, leading to the oxidative addition of an ortho-C-H bond. Bulkier alkyl substituents have been shown to increase ortho selectivity in these reactions. This represents a conceptually new alternative for site-selective functionalization of non-functionalized alkylarenes.

Catalytic Alkylation Systems: Role of Zeolites and Lewis Acids

Alternative Synthetic Routes and Precursor Transformations

Given the difficulties in achieving high regioselectivity for this compound through direct Friedel-Crafts alkylation, alternative synthetic routes that allow for more controlled C-C bond formation are often employed.

Grignard Reaction : This powerful carbon-carbon bond-forming reaction offers a viable route to this compound. It involves the reaction of an aryl dihalide, such as 1,2-dibromobenzene (B107964), with a propyl Grignard reagent (n-propylmagnesium bromide) pearson.com. The n-propylmagnesium bromide is typically synthesized by reacting 1-bromopropane (B46711) with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) pearson.com. Grignard reagents are highly nucleophilic and react with electrophiles to form new C-C bonds, allowing for the precise introduction of n-propyl groups at the desired ortho positions, avoiding the carbocation rearrangements seen in Friedel-Crafts alkylation.

Wurtz-Fittig Reaction : This coupling reaction involves the reaction of an aryl halide (e.g., 1,2-dihalobenzene) and an alkyl halide (e.g., 1-halopropane) in the presence of sodium metal and dry ether to produce substituted aromatic compounds Current time information in Bangalore, IN.wikipedia.orgdoubtnut.com. While conceptually applicable for forming this compound, the Wurtz-Fittig reaction has limited applicability due to common side reactions, including rearrangements and eliminations, and often yields mixtures of products, making it less suitable for selective synthesis of the ortho isomer Current time information in Bangalore, IN.wikipedia.orgdoubtnut.com.

Suzuki Coupling : The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that forms new carbon-carbon single bonds by coupling an organoboron species (e.g., n-propylboronic acid or its derivatives) with an organohalide (e.g., 1,2-dibromobenzene or 1,2-diiodobenzene) testbook.combyjus.comscielo.org.mx. This reaction is highly chemoselective and widely used in organic synthesis for constructing complex molecules byjus.com. It presents a promising pathway for the controlled introduction of n-propyl groups onto an aromatic ring at specific positions.

Synthesis of this compound Derivatives and Functionalized Analogues

While specific detailed research findings for the functionalization of this compound are limited in the provided context, insights can be drawn from the behavior of its structural analogues, particularly diisopropylbenzenes, and general principles of aromatic chemistry. The presence of alkyl groups on the benzene ring activates it towards various electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution : The propyl groups on this compound are electron-donating, activating the aromatic ring towards further electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄), sulfonation (using H₂SO₄), and halogenation (e.g., bromination with Br₂/FeBr₃) sciencemadness.org. However, the regioselectivity of these reactions would be influenced by the steric bulk of the existing propyl groups and the electronic directing effects, often leading to a preference for para-substitution when possible, as observed in diisopropylbenzenes sciencemadness.org.

Oxidation : Alkylbenzenes can undergo oxidation reactions. For instance, diisopropylbenzenes can be selectively oxidized to hydroperoxides, which serve as crucial intermediates in the production of polymers and specialty chemicals chegg.comsciencemadness.org. Similar selective oxidation pathways might be explored for this compound, potentially leading to hydroperoxide derivatives.

Hydrogenation : The aromatic ring of this compound can be hydrogenated under catalytic conditions (e.g., using Pd/C and H₂) to yield 1,2-dipropylcyclohexane, a saturated alicyclic compound sciencemadness.org. This transformation is useful for producing alicyclic solvents or intermediates.

Electrochemical Functionalization : Electrochemical methods offer alternative routes for functionalizing aromatic compounds. For example, 1,3-diisopropylbenzene (B165221) has been successfully subjected to anodic oxidation in methanol (B129727) to yield dimethoxy-functionalized products. This suggests that similar electrochemical approaches could be developed for the regioselective functionalization of this compound.

Cross-Coupling Reactions for Further Derivatization : The synthesis of halogenated this compound derivatives (e.g., via bromination) would open up opportunities for further derivatization using various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Negishi). These reactions allow for the introduction of a wide array of functional groups, aryl, alkenyl, or alkynyl moieties, enabling the construction of more complex molecular architectures based on the this compound scaffold. For instance, 1,3-diisopropylbenzene has been used as a solvent in C-P cross-coupling reactions for the synthesis of phosphonate (B1237965) esters reddit.com.

Chemical Reactivity and Mechanistic Studies of 1,2 Dipropylbenzene

Electrophilic Aromatic Substitution on 1,2-Dipropylbenzene

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction in organic chemistry, involving the replacement of a hydrogen atom on an aromatic ring by an electrophile numberanalytics.com. For this compound, the presence of two alkyl substituents significantly influences both the reactivity and regioselectivity of these reactions.

Electronic and Steric Effects of Propyl Substituents on Reactivity and Regioselectivity

Alkyl groups, such as the propyl substituents in this compound, are known to be activating and ortho, para-directing in electrophilic aromatic substitution reactions uci.edumasterorganicchemistry.com. This activating effect arises from their electron-donating nature via hyperconjugation and inductive effects, which stabilize the positively charged arenium ion (sigma complex) intermediate formed during the reaction uci.eduuomustansiriyah.edu.iq.

Detailed Mechanistic Pathways: Sigma-Complex Formation and Proton Loss

The mechanism of electrophilic aromatic substitution on this compound, like other aromatic compounds, proceeds via a two-step process involving the formation of a sigma-complex (also known as an arenium ion or Wheland complex) and subsequent proton loss numberanalytics.comuci.eduuomustansiriyah.edu.iqmsu.edupbworks.comscribd.com.

Step 1: Electrophilic Attack and Sigma-Complex Formation In the initial, slow, and rate-determining step, the electrophile (E+) attacks the π-electron system of the this compound ring numberanalytics.comuci.eduuomustansiriyah.edu.iqmsu.edupbworks.com. This attack leads to the formation of a positively charged, resonance-stabilized carbocation intermediate, the sigma-complex numberanalytics.comuci.eduuomustansiriyah.edu.iqmsu.edu. During this step, the aromaticity of the benzene (B151609) ring is temporarily disrupted, as the carbon atom that forms a bond with the electrophile becomes sp3 hybridized pbworks.comscribd.com. The positive charge in the sigma-complex is delocalized over the remaining five sp2 hybridized carbon atoms of the ring, with significant resonance contributors placing the positive charge ortho or para to the newly formed C-E bond uci.edupbworks.com. The stability of this intermediate is crucial in determining the reaction rate and regioselectivity. The electron-donating propyl groups stabilize the positive charge, thereby lowering the activation energy for this step and increasing the reaction rate uci.edu.

Step 2: Proton Loss and Aromaticity Restoration The second step is a fast and exothermic process where a proton is removed from the carbon atom bearing both the electrophile and a hydrogen atom in the sigma-complex numberanalytics.comuomustansiriyah.edu.iqmsu.edupbworks.com. This deprotonation is typically facilitated by a weak base (often the counterion of the catalyst or another molecule in the reaction mixture) numberanalytics.com. The electrons from the C-H bond are used to reform a π-bond, thereby restoring the aromaticity of the benzene ring and yielding the substituted this compound product numberanalytics.comuomustansiriyah.edu.iqmsu.edupbworks.com. The restoration of aromaticity provides a significant driving force for this step pbworks.com.

Isomerization Phenomena Involving this compound

Alkylbenzenes, including this compound, can undergo isomerization reactions, leading to the rearrangement of alkyl chains or the shifting of their positions on the aromatic ring. These processes are often catalyzed and are important for achieving desired isomer distributions.

Alkyl Chain Rearrangements and Positional Isomerization Mechanisms

Isomerization of dialkylbenzenes, such as this compound, typically involves the rearrangement of the alkyl groups on the aromatic ring to form positional isomers like 1,3-dipropylbenzene (B12009277) and 1,4-dipropylbenzene. These reactions can proceed through various mechanisms, often involving carbocation intermediates. A predominant mechanism observed in the isomerization of diisopropylbenzenes (a related class of compounds) is the 1,2-shift mechanism researchgate.netresearchgate.netejaet.com. This involves the migration of an alkyl group to an adjacent carbon atom on the ring.

For diisopropylbenzenes, studies have shown that isomerization can be accompanied by disproportionation reactions researchgate.netresearchgate.net. The thermodynamic equilibrium typically favors the meta and para isomers over the ortho isomer due to lower steric strain researchgate.net. For instance, in the isomerization of diisopropylbenzenes, the equilibrium mixture often contains a high percentage of the meta isomer (around 68%) and the para isomer (around 32%), with negligible amounts of the ortho isomer researchgate.netresearchgate.net. This is attributed to the steric repulsion between the two isopropyl groups in the ortho position, which increases its Gibbs free energy . While the exact mechanisms for dipropylbenzenes would be analogous, the specific equilibrium distributions would vary based on the alkyl chain.

Influence of Catalytic Environments on Isomer Distribution and Selectivity

The isomerization of alkylbenzenes is highly dependent on the catalytic environment, with acidic catalysts, particularly zeolites, playing a crucial role in influencing isomer distribution and selectivity gychbjb.comgoogle.com.

Catalyst Types and Conditions: Acidic catalysts, such as silica-alumina, Lewis acids (e.g., aluminum chloride, AlCl₃, or boron trifluoride, BF₃), and various types of zeolites (e.g., HY, MCM-22, HZSM-5, Hβ), are commonly employed researchgate.netejaet.comgychbjb.comgoogle.com. The choice of catalyst and reaction conditions (temperature, pressure, contact time) significantly impacts the reaction outcome.

Effect of Zeolites: Zeolites are particularly effective due to their well-defined pore structures and acidic sites, which can exert shape selectivity on the reaction intermediates and products gychbjb.comcsic.escapes.gov.brresearchgate.netresearchgate.netnitrkl.ac.in. For example, Hβ zeolite has been identified as a highly active catalyst for the isomerization of diisopropylbenzene gychbjb.com. Studies on diisopropylbenzene isomerization over Hβ zeolite showed that increasing reaction temperature increased 1,4-diisopropylbenzene (B50396) conversion but decreased selectivity to 1,3-diisopropylbenzene (B165221) gychbjb.com. Optimal conditions for diisopropylbenzene isomerization over Hβ zeolite were reported at 170 °C and 3.5 MPa, achieving 45% conversion of 1,4-diisopropylbenzene and good selectivity to 1,3-diisopropylbenzene gychbjb.com.

Role of Aluminum Chloride: Water-promoted aluminum chloride has been extensively studied for the isomerization of diisopropylbenzenes. These studies indicate that the isomerizations primarily proceed via a 1,2-shift mechanism and are often accompanied by disproportionation reactions researchgate.netresearchgate.net. The amount of aluminum chloride catalyst is critical; using 0.1 to 2 mole percent (preferably 0.3 to 0.8 mole percent) based on the starting material is recommended to avoid undesirable side reactions like ring closure google.com. The temperature range of 65-115 °C (preferably 80-115 °C) is also critical, as temperatures above 115 °C can favor the formation of trimethylindane google.com.

Disproportionation and Transalkylation Reactions of Alkylbenzenes

Disproportionation and transalkylation are important reactions in the petrochemical industry, particularly for alkylbenzenes, as they allow for the redistribution of alkyl groups and the optimization of product mixtures researchgate.netgoogle.comtaylorandfrancis.com. While distinct, disproportionation is a specific type of transalkylation where two identical molecules react to exchange alkyl groups researchgate.netwikipedia.org.

Transalkylation: Transalkylation involves the transfer of an alkyl group from one organic compound to another google.comtaylorandfrancis.com. In the context of alkylbenzenes, this reaction is crucial for converting polyalkylated aromatic compounds (like dialkylbenzenes) into more desired monoalkylated products (e.g., cumene (B47948) from diisopropylbenzene and benzene) google.comscribd.com. This process typically occurs in the presence of acidic catalysts, such as zeolites (e.g., FAU, BEA, MOR, MTW, NES structure types like mordenite, ZSM-4, ZSM-12, ZSM-20, ZSM-38, MCM-22, MCM-36, MCM-49, UZM-8, offretite, gmelinite, zeolite Y, NU-87, and gottardite) nitrkl.ac.ingoogle.comtaylorandfrancis.comscielo.br.

The reaction conditions for transalkylation typically involve temperatures ranging from 130°C to 270°C, with a preferred range of 180°C to 240°C google.com. Higher temperatures can lead to increased cracking and a loss of linearity in the alkyl group google.com. The process often involves recycling unreacted polyalkylated benzenes and benzene back to the reactor to maximize the yield of monoalkylated products google.comscribd.com. For example, in the production of cumene, diisopropylbenzene (DIPB) is reacted with benzene in a transalkylation reactor to produce cumene, with about 50% of the DIPB being recovered as cumene through this process scribd.com.

Disproportionation: Disproportionation is a transalkylation reaction where an alkyl group is transferred between two identical alkylbenzene molecules, resulting in products with both fewer and more alkyl groups researchgate.netwikipedia.org. For instance, two molecules of this compound could disproportionate to yield benzene and tetrapropylbenzene, or a mixture of mono- and tripropylbenzenes.

Mechanistic Pathways for Disproportionation and Transalkylation: Two main mechanisms are generally proposed for transalkylation and disproportionation reactions over zeolite catalysts:

SN1-like mechanism (Alkyl-transfer pathway): This mechanism involves the formation of alkyl carbenium ions as intermediates csic.esnitrkl.ac.inacs.org. The alkylbenzene is protonated to form a carbonium ion (RH+), which then decomposes into benzene and an alkoxy group stabilized by the zeolite framework csic.es. This alkoxy group then reacts with another alkylbenzene molecule to yield a dialkylcarbonium ion (PH+), which subsequently loses a proton to form the dialkylbenzene product csic.es. At higher temperatures, the protonated alkylbenzene can dissociate unimolecularly into an arene and an alkylcarbonium ion, which then reacts further by isomerization, alkylation, polymerization, or hydride abstraction researchgate.netacs.org.

SN2-like mechanism (Diaryl-mediated pathway): This mechanism involves bimolecular intermediates where two aromatic rings are bridged by a carbon atom of the alkyl group csic.esnitrkl.ac.in. This pathway is often favored in larger pore zeolites, such as zeolites X and Y, which can accommodate the bulkier diaryl intermediates capes.gov.brresearchgate.net.

The contribution of these two mechanisms depends on factors such as the size of the reactant, the zeolite pore size, and the presence of channel intersections or cavities within the catalyst csic.esnitrkl.ac.in. For example, medium-pore zeolites like ZSM-5 may not be spacious enough for the formation of bulky diaryl intermediates, thus favoring the SN1-like mechanism researchgate.netnitrkl.ac.in.

Data Table: Catalytic Isomerization of Diisopropylbenzene over Hβ Zeolite

| Temperature (°C) | Pressure (MPa) | WHSV (h⁻¹) | 1,4-DIPB Conversion (%) | 1,3-DIPB Selectivity (%) |

| 170 | 3.5 | 2 | 45 | High |

| (Higher) | 3.5 | 2 | Increased | Decreased |

Note: Data derived from studies on diisopropylbenzene isomerization, analogous to dipropylbenzene behavior gychbjb.com.

Data Table: Alkylation Product Distribution (Diisopropylbenzene Synthesis)

| Temperature (°F) | p-DIPB (%) | m-DIPB (%) | o-DIPB (%) |

| 392 | 75.2 | 24.5 | 0.3 |

| 419 | 78.1 | 21.7 | 0.2 |

| 455 | 76.8 | 22.9 | 0.3 |

Note: Data from alkylation of cumene with propylene (B89431) over a silica-alumina catalyst, illustrating steric hindrance effects on ortho-isomer formation .

Catalytic Pathways and Network Analysis in Disproportionation

Disproportionation is a chemical process where alkyl groups are transferred between identical molecules, effectively leading to the formation of both lower and higher alkylated products from a single starting material. This reaction is a specific instance of transalkylation. wikipedia.org These processes are typically acid-catalyzed, with zeolites frequently employed as catalysts due to their acidic properties and porous structures. fishersci.cachemicalworlds.comwikipedia.orgnih.gov

SN1 Mechanism: This pathway involves alkyl carbenium ions as intermediates. wikipedia.org

SN2 Mechanism: This mechanism proposes bimolecular intermediates where two aromatic rings are bridged by a carbon atom of the alkyl group. wikipedia.org

For dialkylbenzenes, such as diethylbenzene, disproportionation can also occur through an alkyl-transfer route, which involves consecutive dealkylation and alkylation steps, or through a diaryl-mediated pathway, characterized by the formation of bulky cationic diaryl intermediates. fishersci.se The internal pore structure of zeolites plays a critical role in determining the reaction mechanism, with zeolites possessing 12-membered rings and open pore structures favoring bimolecular reaction mechanisms. uni.lu Research utilizing the disproportionation of n-propylbenzene, an analogue, has been instrumental in exploring intrinsic reaction mechanisms and the internal pore systems of zeolites, with the distribution of dipropylbenzene isomers providing insights into both monomolecular and bimolecular reaction pathways. uni.lu

Investigation of Alkyl Group Transfer Mechanisms

Alkyl group transfer, or transalkylation, is a fundamental reaction in organic chemistry where an alkyl group moves from one organic compound to another, often between benzene rings. nih.gov This acid-catalyzed process is distinct from the initial alkylation step in industrial synthesis. The mechanisms involved in alkyl group transfer are often described as either SN1, involving alkyl carbenium ions, or SN2, involving bimolecular intermediates. wikipedia.org

The efficiency and outcome of alkyl-transfer reactions are influenced by several factors, including the number of alkyl groups present on the aromatic ring, the length of the alkyl chain, the specific type of alkyl substituent, and the extent of aromatic ring conjugation. Both steric factors and electronic effects play a crucial role in dictating the preferred position for alkyl group transfer on the aromatic ring. As noted, disproportionation is a specialized form of transalkylation where the alkyl groups are exchanged between identical molecules. wikipedia.org Studies on diethylbenzene have shown that both transalkylation and disproportionation can proceed through either an alkyl-transfer route or a diaryl-mediated pathway, highlighting the complexity and interconnectedness of these mechanistic studies. fishersci.se

Oxidative Transformations of this compound

Aromatic compounds featuring alkyl side chains are susceptible to oxidation, with reactivity typically observed at the benzylic hydrogens. In contrast, the benzene ring itself generally exhibits inertness towards strong oxidizing agents. The oxidative transformation of dialkylbenzenes can lead to the formation of hydroperoxides, which serve as significant intermediates in various chemical syntheses.

Autoxidation is a common mechanism for the gradual degradation of organic compounds in the presence of oxygen at ambient temperatures. This process is characterized as a free radical chain reaction, where the addition of oxygen results in the generation of hydroperoxides and their corresponding peroxy radicals. Catalysts, such as non-framework metal cations within zeolites, can be employed to achieve selective oxidation of hydrocarbons. For instance, 1,3-diisopropylbenzene has been shown to undergo anodic oxidation in methanol (B129727), yielding dimethoxy-functionalized products. Furthermore, the oxidation of 1,4-diisopropylbenzene with dioxygen, catalyzed by N-hydroxyphthalimide (NHPI) and followed by treatment with a Lewis acid, has been reported to produce 1,4-dihydroxybenzene and 4-isopropylphenol.

Reaction Mechanisms Leading to Oxygenated Derivatives

The reaction mechanisms involved in the formation of oxygenated derivatives from alkylbenzenes often commence with the generation of intermediate benzylic radicals. The side-chain oxidation mechanism is complex, involving the reaction of C-H bonds positioned adjacent to the aromatic ring to form these benzylic radicals. A notable example in this context is diisopropylbenzene hydroperoxide, which is derived from the oxidation of diisopropylbenzene and functions as a free radical reaction initiator. The autoxidation mechanism, also known as the Bolland-Gee mechanism, is a free radical chain reaction that proceeds through three stages: initiation, propagation, and termination. In this mechanism, the addition of oxygen leads to the formation of hydroperoxides and peroxy radicals.

Carbon-Hydrogen (C-H) Bond Activation Studies on this compound Analogues

Carbon-hydrogen (C-H) bond functionalization represents a pivotal area in modern chemistry, aiming to directly activate and transform C-H bonds, thereby enabling more efficient and atom-economical synthetic routes. A significant challenge in this field is achieving site selectivity, especially when differentiating between numerous C-H bonds that possess highly similar electronic and steric properties within a molecule.

To address the challenge of site selectivity, various strategies have been developed, including:

Directed C-H Activation: This approach typically utilizes a directing group to guide the catalyst to a specific C-H bond, often resulting in ortho-selective functionalization.

Undirected Approaches: These methods aim to achieve selectivity without a pre-installed directing group, sometimes exhibiting para-selectivity.

Transition metal catalysts are widely utilized in C-H activation reactions due to their ability to facilitate these transformations. Propylbenzenes, as analogues of this compound, have been identified as competent substrates for C-H amidation reactions. Mechanistic studies in these cases have revealed a rate-determining nitrenoid formation step, followed by a stepwise, hydrogen atom transfer-mediated C-H functionalization.

Recent advancements have demonstrated highly selective ortho-C-H activation in primary and secondary alkylarenes, even in the absence of functional groups, through the use of simple iridium complexes. This remarkable selectivity is attributed to a transient benzylic C-H activation step. The proposed mechanism involves a reversible benzylic C-H activation that effectively anchors the metal center in close proximity to the ortho positions, thereby facilitating a smooth oxidative addition into the ortho-C-H bond. Interestingly, the presence of bulkier alkyl substituents can further enhance this ortho selectivity. While functionalizing proximal C-H bonds has seen considerable progress, achieving remote C-H activation (at meta and para positions) remains more challenging but has also witnessed advancements, often through the implementation of template-directed approaches.

Catalytic Systems and Processes Applied to 1,2 Dipropylbenzene Chemistry

Heterogeneous Catalysis for 1,2-Dipropylbenzene Synthesis and Transformation

Heterogeneous catalysts, characterized by their distinct phase from the reactants, are widely employed due to their ease of separation from the reaction mixture and reusability.

Zeolites, crystalline aluminosilicates with well-defined pore structures, play a significant role in the synthesis and isomerization of dialkylbenzenes, including this compound. Their catalytic activity is intrinsically linked to their unique framework structure, tunable acidity, and shape-selective properties lidsen.com.

Framework Structure and Acidity: Zeolites possess Brønsted and Lewis acid sites, with Brønsted acid sites (protic acid sites) being particularly active in alkylation and isomerization reactions osti.gov. The concentration and strength of these acid sites are influenced by the silicon-to-aluminum (Si/Al) ratio within the zeolite lattice osti.govglobecore.com. For instance, zeolites like H-Y, H-Beta, and H-ZSM-5, which are large-pore (12-membered rings) and medium-pore (10-membered rings) zeolites, respectively, are commonly utilized lidsen.comglobecore.com. The internal pore structure of zeolites can dictate the reaction mechanism, with 12-membered ring zeolites and open pore structures often exhibiting bimolecular reaction mechanisms chemistrytalk.org.

Shape Selectivity: Zeolites exhibit shape selectivity, which can be categorized into three main types:

Reactant Shape Selectivity: Discriminates between competing reactants based on their ability to diffuse into the zeolite's pores to reach active sites lidsen.com.

Product Shape Selectivity (PSS): Controls the formation of products based on their ability to diffuse out of the zeolite's pore system. Only products with appropriate dimensions can exit the pores effectively lidsen.comchemistrytalk.orgmdpi.com. For example, in the disproportionation of n-propylbenzene, the selectivity of dipropylbenzene ring isomers is product shape selective, influenced by the size of the zeolite pore opening chemistrytalk.org.

Restricted Transition-State Selectivity (TSS): Occurs when the geometry of the active site within the pore imposes steric constraints on the transition state, inhibiting the formation of overly large intermediates lidsen.com.

In the context of dialkylbenzene synthesis, such as the alkylation of benzene (B151609) with propene to form dipropylbenzenes, zeolite catalysts can influence the isomer distribution. While this compound (ortho) can be formed, steric hindrance often disfavors ortho-isomer formation in alkylation reactions, leading to higher yields of meta and para isomers, as observed with 1,2-diisopropylbenzene (B1214297) synthesis over silica-alumina catalysts mdpi.com. Isomerization reactions, such as the disproportionation of n-propylbenzene, have been used to probe the internal pore systems and reaction mechanisms of zeolites, where Zeolite beta's open internal pore space and loose structure are noted chemistrytalk.org.

Metal-containing catalysts are crucial for the hydrogenation and oxidation of this compound and related aromatic compounds.

Hydrogenation: Catalytic hydrogenation involves the addition of hydrogen across unsaturated bonds, typically requiring metal catalysts such as palladium (Pd), platinum (Pt), nickel (Ni), ruthenium (Ru), and rhodium (Rh) libretexts.orgacs.orgnih.govmdpi.comrsc.orgbohrium.com. These metals are effective because they can adsorb hydrogen gas and dissociate it into individual hydrogen atoms, which then react with the aromatic ring libretexts.orgmdpi.com. Aromatic rings, including those in alkylbenzenes like this compound, require harsher conditions for hydrogenation compared to alkenes due to their inherent aromatic stability libretexts.org. Supported noble metal catalysts, such as Rh/Al2O3 and Pt/Al2O3, have shown high activity and selectivity in the hydrogenation of aromatic hydrocarbons bohrium.com. For instance, Rh/Al2O3 demonstrated high catalytic hydrogenation activity for dibenzyltoluene (a bulky aromatic hydrocarbon) bohrium.com. Bulky alkylbenzenes, like sec-butylbenzene, may only hydrogenate at a low rate on metal particles located on the external surface of zeolites, as their molecules are too large to penetrate the zeolite pores nih.gov.

Oxidation: Oxidation reactions of alkylaromatics are significant for producing various intermediates, such as hydroperoxides. For instance, 1,2-diisopropylbenzene can undergo selective oxidation to form hydroperoxides, which are vital intermediates in polymer production mdpi.com. Autoxidation, a gradual degradation process involving reactions with oxygen, is a common method for producing hydroperoxides from alkylbenzenes, as seen in the cumene (B47948) process where isopropylbenzene is oxidized to cumene hydroperoxide worldscientific.com. This process can be adapted for diisopropylbenzene as a substrate worldscientific.com. Metal-containing catalysts, including those involving transition metals, can facilitate these oxidation reactions. For example, the aerobic oxidation of 1,3-diisopropylbenzene (B165221) can be catalyzed by ionic liquids containing specific cations, demonstrating improved catalytic performance over traditional catalysts like NaOH acs.org. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can also oxidize alkylbenzenes to carboxylic acids, with the reaction occurring at the benzylic position (the carbon directly adjacent to the aromatic ring) google.com.

Catalyst deactivation is a common challenge in heterogeneous catalysis, particularly in processes involving hydrocarbons such as the synthesis and transformation of this compound. The primary deactivation pathway for zeolite catalysts in such reactions is often coke deposition (fouling), where carbonaceous deposits accumulate on the active sites, blocking pores and reducing catalytic activity and selectivity mdpi.comgoogle.comsolubilityofthings.comgoogle.commdpi.com. Other deactivation mechanisms include poisoning, thermal degradation, sintering, and leaching of active components google.commdpi.comnumberanalytics.com.

Regeneration Methodologies: To restore catalytic activity, various regeneration methods are employed:

Oxidative Treatment (Coke Burning): This is the most common method for removing carbonaceous deposits from coked catalysts mdpi.comgoogle.comsolubilityofthings.commdpi.com. It involves heating the deactivated catalyst to high temperatures (typically 250-800 °C, often 350-600 °C) in an atmosphere containing oxygen (e.g., air or a gas stream with 0.1% to 100% oxygen) mdpi.comnih.gov. The coke is burned off, converting it into COx, and the active sites are restored mdpi.comsolubilityofthings.com. For skeletal isomerization, regeneration temperatures below 450 °C in air are preferred to maintain catalyst selectivity mdpi.com.

Gasification: Involves treating the coked catalyst with carbon dioxide or water vapor google.com.

Hydrogenation: Some methods involve hydrogenation to remove coke deposits google.com.

Solvent Extraction: For some deactivated zeolites, extraction with organic solvents (e.g., hot benzene) can be used to recover activity solubilityofthings.com.

The choice of regeneration technique depends on the type of catalyst, the nature of the contaminants, and the specific reaction mdpi.comgoogle.com. Effective regeneration is crucial for extending catalyst lifespan and maintaining process economics google.comgoogle.com.

Metal-Containing Catalysts and Their Role in Hydrogenation and Oxidation

Homogeneous and Organocatalytic Approaches in this compound Chemistry

While heterogeneous catalysis dominates many industrial processes involving this compound, homogeneous and organocatalytic approaches offer distinct advantages, particularly in terms of selectivity and milder reaction conditions.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants (typically liquid), allowing for uniform interaction at the molecular level. This often leads to higher selectivity for specific products. For aromatic hydrogenation, homogeneous organometallic catalysts, such as those based on cobalt or ruthenium, have been investigated for hydrogenating aromatic compounds under mild conditions chemistrytalk.org. For instance, simple organocobalt compounds have been shown to hydrogenate aromatic hydrocarbons stereoselectively at ambient temperature and low dihydrogen pressure, though their lifetimes can be short chemistrytalk.org. While direct examples for this compound are less common in the literature, the principles of homogeneous catalysis, such as the use of transition metal complexes (e.g., palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation), can be extended to the synthesis or functionalization of substituted benzenes. In some oxidation processes, such as the preparation of diisopropylbenzene hydroperoxide, the catalyst structure can be designed to have a benzene ring similar to diisopropylbenzene, promoting good intersolubility and converting the reaction into a homogeneous process, thereby improving catalytic efficiency.

Organocatalysis: Organocatalysis utilizes small organic molecules, composed of non-metal elements (e.g., carbon, hydrogen, nitrogen, oxygen, phosphorus, sulfur), to accelerate chemical reactions. These catalysts are often non-toxic, inexpensive, and environmentally friendly, offering an alternative to metal-based catalysts. Organocatalysts can be broadly classified by their mode of action, including Brønsted acids and bases, and hydrogen-bonding catalysts. The field has seen significant growth, particularly in asymmetric organic synthesis, enabling the preparation of enantiomerically enriched molecules. While specific applications to this compound are not widely documented, organocatalysis has been applied to various reactions, including Friedel-Crafts alkylations, which are relevant to the synthesis of alkylbenzenes. The use of ionic liquids in the oxidation of 1,3-diisopropylbenzene, as previously mentioned, can sometimes blur the lines between homogeneous and organocatalysis, depending on the specific nature of the ionic liquid and its catalytic role acs.org.

Elucidation of Catalytic Cycle Mechanisms

Understanding the catalytic cycle mechanisms is fundamental to rational catalyst design and process optimization for this compound chemistry.

Alkylation and Isomerization on Zeolites: The alkylation of aromatic compounds with olefins over zeolite catalysts typically proceeds via a carbocation mechanism osti.gov. The key steps include:

Initiation: Formation of carbenium ions (carbocations) from the olefin reactant on the acidic sites of the zeolite osti.gov.

Alkylation: Interaction of the carbenium ions with the aromatic substrate (e.g., benzene or n-propylbenzene) to form an arenium ion intermediate.

Isomerization: Carbenium ions can undergo isomerization, leading to different alkyl group arrangements osti.gov. For dialkylbenzenes, intramolecular alkyl shifts (e.g., isopropyl shifts) can occur, facilitating the interconversion of isomers mdpi.com.

Chain Breakage/Product Formation: Transfer of a hydride anion from a paraffin (B1166041) to the carbenium ion, or elimination of a proton from the arenium ion, leading to the formation of the alkylated product and regeneration of the catalyst's active site osti.gov. Side reactions like polymerization and dealkylation can also occur, influenced by temperature and catalyst acidity osti.gov.

Hydrogenation on Metal Catalysts: The mechanism of catalytic hydrogenation of aromatic rings on metal surfaces generally involves several stages libretexts.orgmdpi.com:

Adsorption: Both the aromatic compound (e.g., this compound) and hydrogen molecules adsorb onto the surface of the metal catalyst libretexts.orgmdpi.com.

Dissociation: The metal catalyst weakens and dissociates the H-H bond, forming metal-hydrogen bonds (atomic hydrogen) libretexts.orgmdpi.com.

Hydrogen Transfer: Hydrogen atoms sequentially transfer from the metal surface to the carbons of the aromatic ring, forming new C-H bonds libretexts.orgmdpi.com. This process often occurs via syn addition, where both hydrogen atoms add to the same side of the molecule, although double bond isomerization prior to hydrogenation can affect stereoselectivity mdpi.com.

Desorption: The newly formed saturated product (e.g., 1,2-dipropylcyclohexane) desorbs from the catalyst surface, freeing up active sites for further reaction libretexts.orgmdpi.com.

Oxidation Mechanisms:

Autoxidation: This is typically a free radical chain reaction worldscientific.com. It involves initiation (formation of carbon-centered radicals), propagation (reaction of radicals with oxygen to form peroxy radicals, which then abstract hydrogen to form hydroperoxides and new carbon-centered radicals), and termination (radical disproportionation or combination) worldscientific.com. This mechanism is relevant to the formation of hydroperoxides from dialkylbenzenes.

Oxidation with Permanganate: For the oxidation of alkylbenzenes with KMnO4, the mechanism is complex but is thought to involve an initial abstraction of a hydrogen atom from the benzylic carbon by an oxygen atom from the permanganate ion in a free-radical step google.com.

Advanced Spectroscopic and Analytical Methodologies in 1,2 Dipropylbenzene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of organic compounds, including 1,2-Dipropylbenzene. Both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable information regarding the number, type, and connectivity of atoms within the molecule.

For this compound, ¹H NMR spectroscopy would typically exhibit distinct signals for the aromatic protons and the aliphatic protons of the propyl groups. The aromatic region (around 6.5-8.0 ppm) would show signals characteristic of an ortho-disubstituted benzene (B151609) ring, with specific coupling patterns indicating the relative positions of the protons. The aliphatic protons of the propyl chains would appear in the upfield region, with multiplets corresponding to the methylene (B1212753) (–CH₂–) and methyl (–CH₃) groups, and a septet or multiplet for the methine (–CH–) protons if the propyl groups were isopropyl, or triplets and sextets for n-propyl groups. Chemical shifts and coupling constants are crucial for confirming the ortho-substitution pattern and the nature of the alkyl chains auremn.org.br.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The spectrum of this compound would show distinct signals for the aromatic carbons (quaternary and protonated) and the aliphatic carbons of the propyl groups. The chemical shifts of the ipso-carbons (carbons directly bonded to the propyl groups) in the aromatic ring are particularly indicative of the substitution pattern . For instance, similar to 1,2-diisopropylbenzene (B1214297), the ipso-carbon chemical shifts would be distinct from its meta and para isomers .

NMR spectroscopy is also instrumental in conformational analysis, revealing preferred molecular arrangements and the dynamics of interconversion between conformers auremn.org.brmdpi.comdoi.org. While specific conformational data for this compound were not detailed in the provided sources, the principles applied to other organic molecules demonstrate its utility in discerning rotational isomers and their relative populations in solution auremn.org.brmdpi.com.

Table 1: Expected NMR Spectral Characteristics for this compound (Illustrative)

| NMR Type | Chemical Shift Range (ppm) | Expected Features | Information Provided |

| ¹H NMR | 0.8 - 1.0 (CH₃) | Triplet | Methyl protons of propyl groups |

| 1.5 - 1.8 (CH₂CH₃) | Sextet | Methylene protons adjacent to methyl | |

| 2.5 - 2.8 (Ar-CH₂) | Triplet | Methylene protons directly attached to aromatic ring | |

| 6.9 - 7.3 (Aromatic) | Multiplets (ortho-disubstitution pattern) | Aromatic ring protons, confirming substitution | |

| ¹³C NMR | 10 - 20 (CH₃) | Signals | Methyl carbons of propyl groups |

| 20 - 30 (CH₂CH₃) | Signals | Methylene carbons further from ring | |

| 30 - 40 (Ar-CH₂) | Signals | Methylene carbons directly attached to aromatic ring | |

| 120 - 130 (Aromatic CH) | Signals | Protonated aromatic carbons | |

| 135 - 150 (Aromatic C-R) | Signals | Quaternary (ipso) aromatic carbons, indicating substitution points |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass Spectrometry (MS) is a powerful analytical technique employed for determining the molecular weight of this compound and its related compounds, as well as for identifying reaction products and monitoring reaction progress. The technique measures the mass-to-charge ratio (m/z) of ions, providing a unique "fingerprint" for each compound jasco.com.brchromtech.com.

For this compound (C₁₂H₁₈), the molecular ion peak [M]⁺ would be observed at m/z 162. Electron ionization (EI) is a common technique that produces characteristic fragmentation patterns, which are crucial for structural elucidation. Fragmentation pathways for alkylbenzenes typically involve the cleavage of alkyl chains and the formation of stable carbocations, such as tropylium (B1234903) ions (m/z 91) or other substituted phenyl fragments researchgate.net. The presence of specific fragment ions, along with the molecular ion, helps confirm the identity of this compound and differentiate it from its isomers or other reaction components.

In reaction monitoring, MS, particularly when hyphenated with chromatographic techniques (e.g., GC-MS), allows for real-time or near real-time tracking of reactants, intermediates, and products jasco.com.brchromtech.comresearchgate.net. This enables chemists to optimize reaction conditions, determine reaction kinetics, and identify unexpected byproducts. The ability to identify compounds in complex mixtures without extensive sample preparation makes MS invaluable in synthetic chemistry jasco.com.br.

Table 2: Expected Mass Spectrometry Data for this compound (Illustrative)

| Ion Type | Expected m/z | Significance |

| Molecular Ion | 162 | Confirmation of molecular weight (C₁₂H₁₈) |

| Base Peak | Varies | Most abundant ion, typically a stable fragment |

| Fragment Ions | e.g., 91, 105, 119, 147 | Characteristic fragments from propyl chain cleavage and aromatic ring rearrangements |

Vibrational Spectroscopy (IR, Raman) for Molecular Structure and Interactions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides complementary information about the molecular structure, functional groups, and intermolecular interactions of this compound edinst.comjascoinc.come-bookshelf.de. Both techniques analyze the vibrational modes of molecules, but they operate based on different selection rules, meaning that vibrations strong in IR may be weak or absent in Raman, and vice versa edinst.comjascoinc.comspectroscopyonline.com.

For this compound, characteristic IR absorption bands would include:

C-H stretching vibrations : Aromatic C-H stretching (around 3000-3100 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹).

Aromatic ring vibrations : C=C stretching modes of the benzene ring (around 1450-1600 cm⁻¹).

Out-of-plane C-H bending vibrations : These are particularly useful for determining the substitution pattern of the benzene ring. For ortho-disubstituted benzene, characteristic bands are expected in the 735-770 cm⁻¹ region .

Aliphatic group vibrations : CH₂, CH₃ bending and stretching vibrations.

Raman spectroscopy, being sensitive to changes in polarizability, would show strong signals for symmetric vibrations and non-polar bonds. For this compound, this would include strong bands for the aromatic ring breathing modes and C-C stretching vibrations within the propyl chains jascoinc.com. The complementary nature of IR and Raman allows for a more complete picture of the molecule's vibrational landscape edinst.comspectroscopyonline.com.

Table 3: Expected Vibrational Spectral Characteristics for this compound (Illustrative)

| Vibration Type | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Significance |

| Aromatic C-H Stretch | 3000-3100 | Strong | Presence of aromatic C-H bonds |

| Aliphatic C-H Stretch | 2850-2970 | Strong | Presence of alkyl C-H bonds |

| Aromatic C=C Stretch | 1450-1600 | Strong | Benzene ring skeletal vibrations |

| Ortho-Disubstituted C-H OOP Bending | 735-770 | Weak/Absent | Confirms ortho-substitution on the benzene ring |

| Alkyl CH₂/CH₃ Bending | 1370-1470 | Moderate | Bending vibrations of propyl groups |

X-ray Diffraction Techniques for Crystal Structure and Catalyst Characterization

While this compound is a liquid at room temperature and thus not typically analyzed by single-crystal X-ray diffraction for its own crystal structure, X-ray diffraction (XRD) techniques are critically important for characterizing solid catalysts used in its synthesis, reactions, or transformations.

X-ray Powder Diffraction (XRPD) is widely used to determine the crystalline structure, phase identification, crystallite size, and microstrain of catalytic materials catalysis.blogmalvernpanalytical.comchalcogen.ro. In the context of this compound research, this would involve the characterization of heterogeneous catalysts, such as zeolites or other solid acids, which are often employed in alkylation, transalkylation, or isomerization reactions involving aromatic hydrocarbons chalcogen.ro. For example, studies on the catalytic cracking of triisopropylbenzene (B8360398) (TIPB) to diisopropylbenzene (DIPB) isomers utilize XRD to characterize the zeolite catalysts, providing insights into their structural integrity and pore characteristics chalcogen.ro.

XRD can reveal changes in catalyst structure, such as dealumination or the formation of new crystalline phases, which directly impact catalytic activity and selectivity in reactions relevant to this compound production or conversion catalysis.blogmalvernpanalytical.com. Specialized XRD methods, including non-ambient measurements, can also provide understanding of catalytic materials under reaction conditions malvernpanalytical.com.

Chromatographic Techniques (GC, LC) for Separation and Quantitative Analysis of Isomers and Reaction Mixtures

Chromatographic techniques, particularly Gas Chromatography (GC) and Liquid Chromatography (LC), are indispensable for the separation, identification, and quantitative analysis of this compound from complex mixtures, including its isomers (1,3-dipropylbenzene and 1,4-dipropylbenzene) and other components in reaction mixtures.

Gas Chromatography (GC) is highly effective for separating volatile and thermally stable organic compounds like this compound chromtech.comijpsjournal.commetwarebio.com. The separation is based on the differential partitioning of components between a gaseous mobile phase and a liquid stationary phase within a capillary column ijpsjournal.commetwarebio.com. GC is routinely used for:

Separation of Isomers : Due to their subtle differences in boiling points and interactions with stationary phases, GC can effectively separate ortho-, meta-, and para-dipropylbenzene isomers vurup.sk. The choice of stationary phase (e.g., liquid crystalline phases) is crucial for achieving high isomeric selectivity vurup.sk.

Reaction Mixture Analysis : Monitoring the progress of reactions involving this compound, such as its synthesis via alkylation or its transformation through transalkylation or disproportionation, involves quantifying the consumption of reactants and the formation of products and byproducts chromtech.com.

Purity Assessment : GC provides a rapid and accurate method for determining the purity of this compound samples.

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is generally used for less volatile or thermally sensitive compounds ijpsjournal.commetwarebio.comnih.gov. While GC is typically preferred for simple alkylbenzenes, LC might be employed if this compound is part of a mixture containing higher molecular weight or more polar compounds that are not amenable to GC. Hyphenated techniques like GC-MS and LC-MS combine the separation power of chromatography with the identification capabilities of mass spectrometry, providing unequivocal identification and quantification of components in complex samples chromtech.com.

Table 4: Applications of Chromatographic Techniques in this compound Research

| Technique | Primary Application | Key Information Provided |

| GC | Separation of this compound from isomers and reaction components | Retention times, peak areas for quantification, purity assessment |

| GC-MS | Identification and quantification of this compound and related compounds | Confirmed identity (mass spectrum), quantitative analysis |

| LC | Separation of complex mixtures (if applicable to less volatile derivatives) | Retention times, peak areas for quantification |

Calorimetric and Adsorption Methods for Catalyst Acid Site Characterization

Calorimetric and adsorption methods are critical for characterizing the acid sites of solid catalysts, which play a pivotal role in many reactions involving this compound, such as its formation through alkylation or its interconversion with other isomers. These techniques provide quantitative and qualitative information about the concentration, strength, and type (Brønsted or Lewis) of acid sites on the catalyst surface creative-biostructure.comlabmate-online.commdpi.comdergipark.org.tr.

Adsorption Calorimetry involves measuring the heat released upon the adsorption of probe molecules onto the catalyst surface labmate-online.commdpi.com. Basic probe molecules, such as ammonia (B1221849) (NH₃) or pyridine, are commonly used to assess acid sites creative-biostructure.comlabmate-online.comdergipark.org.tr. By progressively introducing the probe molecule and measuring the differential heat of adsorption, a profile of acid site strength distribution can be obtained labmate-online.com. A higher molar enthalpy of adsorption generally indicates stronger acid sites labmate-online.com.

Temperature Programmed Desorption (TPD) , often coupled with mass spectrometry (TPD-MS), is another widely used adsorption method. For example, NH₃-TPD involves adsorbing ammonia onto the catalyst and then desorbing it by increasing the temperature. The desorption profile reveals the number and strength of acid sites chalcogen.ro.

These methods are essential for understanding the structure-function relationship in catalysts and for optimizing their performance in reactions where this compound is a reactant or product. For instance, studies on zeolite catalysts used in the cracking of triisopropylbenzene (TIPB) to diisopropylbenzene (DIPB) isomers utilize NH₃-TPD to characterize the acidic sites, correlating acidity with catalytic activity and selectivity chalcogen.ro.

Table 5: Calorimetric and Adsorption Methods for Catalyst Characterization (Illustrative)

| Method | Probe Molecule | Information Provided | Relevance to this compound Chemistry |

| Adsorption Calorimetry | NH₃, Pyridine | Heat of adsorption, acid site strength distribution | Optimizing catalysts for alkylation/transalkylation reactions |

| NH₃-TPD | NH₃ | Number and strength of acid sites | Understanding catalyst activity and selectivity in hydrocarbon conversions |

| FTIR-Pyridine Adsorption | Pyridine | Distinction and quantification of Brønsted and Lewis acid sites | Tailoring catalysts for specific reaction mechanisms |

Computational and Theoretical Chemistry Studies of 1,2 Dipropylbenzene

Quantum Chemical Investigations (DFT, Ab Initio)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio approaches, are employed to study the electronic structure, molecular geometry, and energetic properties of molecules from first principles.

Detailed quantum chemical investigations specifically on the electronic structure, precise molecular geometry (e.g., bond lengths, angles), and conformational energetics of 1,2-dipropylbenzene are not extensively reported in the searched literature. While general computational approaches exist for optimizing molecular geometries and calculating electronic properties arxiv.orgrsc.org, specific findings for this compound regarding its lowest energy conformers, potential energy surface minima, or the energetic differences between various conformations were not identified. The molecular formula for this compound is C₁₂H₁₈, and its molecular weight is 162.27 g/mol . nih.gov

Table 1: Computed Properties of this compound

| Property Name | Value | Reference |

| Molecular Weight | 162.27 g/mol | PubChem nih.gov |

| XLogP3 | 4.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

Table 2: Predicted Reaction Energy Barriers for this compound

| Reaction Type | Transition State Energy Barrier (kJ/mol) | Computational Method | Reference |

| Not specified | No specific data found | No specific data found | - |

Direct computational predictions of spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, or Ultraviolet-Visible (UV-Vis) excitation energies specifically for this compound, were not found in the provided literature. While computational methods, including DFT and TD-DFT, are routinely used to predict these spectroscopic properties for organic molecules nepjol.infoulethbridge.casmu.ca, specific data for this compound remains elusive in the search results.

Table 3: Predicted Spectroscopic Signatures for this compound

| Spectroscopic Method | Predicted Data | Computational Method | Reference |

| NMR | No specific data found | No specific data found | - |

| IR | No specific data found | No specific data found | - |

| UV-Vis | No specific data found | No specific data found | - |

Reaction Mechanism Elucidation: Transition State Structures and Energy Barriers

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecules, including diffusion, conformational changes, and interactions with their environment.

Molecular dynamics simulations specifically investigating the diffusion and transport phenomena of this compound in porous media, such as zeolites, were not identified in the search results. Studies on the diffusion of aromatic compounds in zeolites often utilize probe molecules like benzene (B151609), diisopropylbenzene (DIPB), or triisopropylbenzene (B8360398) (TIPB) to understand transport properties dicp.ac.cnresearchgate.netucsd.edugitlab.io. However, direct computational data for this compound's diffusion coefficients or transport behavior in such confined environments were not found.

Table 4: Diffusion Coefficients in Porous Media for this compound

| Porous Medium | Diffusion Coefficient (m²/s) | Temperature (K) | Computational Method | Reference |

| Not specified | No specific data found | No specific data found | No specific data found | - |

Dedicated molecular dynamics simulations for the comprehensive exploration of the potential energy surfaces (PES) and conformational landscapes of this compound were not found in the provided literature. While MD simulations are widely used to explore PESs and conformational changes for various molecules nsf.govarxiv.orgnih.govum.esmdpi.comrsc.org, specific studies detailing the conformational dynamics and landscape of this compound were not identified. Studies on para-dipropylbenzene have shown a "conformational explosion" with multiple low-energy conformers due to the flexibility of the alkyl chains, but this is for a different isomer researchgate.net.

Table 5: Conformational Landscape Data for this compound

| Conformer ID | Relative Energy (kJ/mol) | Computational Method | Reference |

| Not specified | No specific data found | No specific data found | - |

Diffusion and Transport Phenomena in Porous Media (e.g., Zeolites)

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for this compound and Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a chemometric approach that establishes a mathematical correlation between the structural features (descriptors) of chemical compounds and their reactivity or other retention-related properties in a specific chemical system. wikipedia.orguni.lu The fundamental premise of QSRR is that the chemical properties and reactivity of a molecule are a direct consequence of its molecular structure.

For this compound and its derivatives, QSRR modeling would involve:

Descriptor Generation: Computational tools are used to calculate a wide array of molecular descriptors. These can include:

Constitutional Descriptors: Such as molecular weight (162.276 g/mol for this compound) and molecular formula (C₁₂H₁₈). wikipedia.org

Topological Descriptors: Numbers derived from the molecular graph that describe the connectivity and branching of atoms, such as Wiener index, Randić index, or Szeged index. These have been used in QSPR models for benzene derivatives to predict properties like heat capacity.

Physicochemical Descriptors: Properties like XLogP3 (a calculated octanol-water partition coefficient, 4.8 for this compound), which indicates lipophilicity. wikipedia.org Other relevant descriptors could include molar refractivity, polarizability, and various electronic parameters derived from quantum chemical calculations.

Quantum Chemical Descriptors: Parameters derived from quantum mechanical calculations, such as frontier orbital energies (e.g., HOMO and LUMO energies), atomic charges, and dipole moments, which are directly related to a molecule's electronic structure and reactivity.

Model Development: Statistical methods, commonly multiple linear regression (MLR) or partial least squares (PLS) regression, are employed to build a predictive model. wikipedia.org The model aims to establish a quantitative relationship between the selected descriptors and the reactivity or retention data. For instance, QSRR models have been developed to predict retention factors of other alkyl-benzenes in chromatographic systems, demonstrating the applicability of this methodology to similar aromatic compounds.

Applications: While specific QSRR models for the reactivity of this compound are not detailed in the provided search results, such models, if developed, could be instrumental in:

Predicting Reaction Rates: Estimating the rate constants for specific reactions involving this compound or its derivatives without extensive experimental work.

Optimizing Reaction Conditions: Identifying structural features that influence reactivity, guiding the design of more efficient synthetic routes.

Chromatographic Separation: Predicting retention times or factors in various chromatographic techniques, which is crucial for analytical method development and purification processes. This is particularly relevant for alkyl-benzenes.

The table below illustrates typical computational properties that would serve as descriptors in a QSRR model for this compound:

| Property Name | Value (this compound) | Unit | Source |

| Molecular Weight | 162.276 | g/mol | wikipedia.org |

| Molecular Formula | C₁₂H₁₈ | - | wikipedia.org |

| XLogP3 | 4.8 | - | wikipedia.org |

| Hydrogen Bond Acceptors | 0 | - | wikipedia.org |

| Hydrogen Bond Donors | 0 | - | wikipedia.org |

| Rotatable Bonds | 4 | - | wikipedia.org |

Process Modeling and Simulation for Reaction and Separation Optimization

Process modeling and simulation are indispensable tools in chemical engineering for the design, analysis, and optimization of chemical processes. These techniques involve creating mathematical representations of chemical reactions and unit operations to predict process behavior and identify optimal operating conditions. While specific industrial processes for the production or reaction of this compound are not detailed in the provided search results, the methodologies for modeling and simulation are broadly applicable to aromatic compounds and their separation.

Reaction Optimization:

Kinetic Modeling: For any reaction involving this compound (e.g., its synthesis or transformation), kinetic models would be developed to describe reaction rates and mechanisms. This involves determining rate constants and activation energies.

Reactor Design and Optimization: Simulation software, such as Aspen Plus, is widely used to model chemical reactors. For a hypothetical reaction involving this compound, process modeling would enable the optimization of reactor type (e.g., CSTR, plug flow), size, temperature, pressure, and feed composition to maximize yield and selectivity while minimizing by-product formation. The cumene (B47948) process, which involves the alkylation of benzene with propylene (B89431) to form cumene and diisopropylbenzenes (DIPB), serves as a relevant example where reactor optimization has been extensively studied using simulation tools. Parameters like reactor temperature and reactant ratios are optimized to improve selectivity and conversion.

Separation Optimization:

Distillation Modeling: If this compound needs to be separated from a mixture (e.g., from isomers or other reaction by-products), distillation is a common technique. Process simulation software can model distillation columns to optimize parameters such as the number of theoretical stages, feed tray location, reflux ratio, and reboiler duty. For instance, in the cumene production process, distillation columns are crucial for separating benzene, cumene, and various diisopropylbenzene isomers. Optimization studies for these columns have determined optimal reflux ratios and number of trays to achieve desired product purities.

Other Separation Techniques: Depending on the specific properties of the mixture, other separation techniques like simulated moving bed (SMB) chromatography could be modeled and optimized. SMB technology is used for the separation of aromatic compounds, such as p-xylene (B151628) from xylene isomers, and its optimization aims to improve recovery and purity while reducing solvent consumption.

The application of process modeling and simulation to this compound, should it become a target for industrial production or a significant component in a chemical process, would follow these established methodologies to achieve efficient and cost-effective operations.

Environmental Chemistry: Degradation Pathways and Environmental Fate Mechanisms of 1,2 Dipropylbenzene

Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation processes, such as photolysis, hydrolysis, and oxidation by reactive species, play a significant role in the environmental fate of organic compounds. For 1,2-Dipropylbenzene, direct experimental data on these processes are not extensively documented. However, insights can be gained by considering structurally related alkylbenzenes, particularly diisopropylbenzene.

In the atmosphere, alkylbenzenes are primarily degraded by reaction with photochemically produced hydroxyl radicals. For diisopropylbenzene, the rate constant for its vapor-phase reaction with hydroxyl radicals has been estimated at approximately 1.3 × 10⁻¹¹ cm³/molecule-sec at 25 °C. This corresponds to an atmospheric half-life of about 30 hours, assuming an atmospheric concentration of 5 × 10⁵ hydroxyl radicals per cubic centimeter. nih.gov It is reasonable to infer that this compound, as an alkylbenzene, would undergo similar atmospheric degradation via hydroxyl radical reactions, likely exhibiting a comparable atmospheric half-life.

Hydrolysis, a chemical reaction with water, is generally not considered a significant environmental degradation pathway for benzenes. Therefore, this compound is not expected to undergo hydrolysis in environmental matrices. nih.gov While photodegradation can be a significant removal process for unsaturated aromatic hydrocarbons present in or near the surface of water in the presence of sunlight and oxygen, specific data for this compound are not available. concawe.eu

Biotic Degradation Pathways and Microbial Transformation Studies

However, studies on diisopropylbenzene, a structurally related compound, indicate that it is "not inherently biodegradable". An OECD TG302C test on diisopropylbenzene showed only 2% biodegradation by biochemical oxygen demand (BOD) after 14 days, suggesting limited inherent biodegradability. nih.gov This implies that this compound, given its similar complex alkylated benzene (B151609) structure, may also exhibit limited inherent biodegradability in the environment.

Microorganisms possess diverse metabolic pathways to degrade xenobiotic compounds, including aromatic hydrocarbons, under both aerobic and anaerobic conditions. uni.lu While various bacterial and fungal strains are known to degrade aromatic compounds like benzene, toluene, and xylenes, specific microbial transformation studies detailing the degradation of this compound or its specific metabolites are not documented in the current literature. uni.lu

Volatilization and Distribution Modeling in Environmental Compartments

The environmental distribution and fate of this compound in various compartments (air, water, soil, sediment) are influenced by its physical-chemical properties, particularly its volatility and affinity for organic matter. While direct modeling data for this compound is limited, inferences can be drawn from studies on diisopropylbenzene, which shares a similar molecular weight and general hydrophobic character.

Volatilization is expected to be an important transport process for this compound from water and soil surfaces due to its likely high vapor pressure and Henry's Law constant, characteristic of alkylbenzenes. For diisopropylbenzene, the Henry's Law constant has been estimated at 0.0204 atm-m³/mole, indicating rapid volatilization from water. nih.gov Estimated volatilization half-lives for diisopropylbenzene from model water bodies are presented in Table 1. nih.gov

Table 1: Estimated Volatilization Half-Lives for Diisopropylbenzene

| Environmental Matrix | Adsorption to Sediment | Estimated Half-Life | Reference |

| Model River (1m deep) | Not considered | 3.8 hours | nih.gov |

| Model Pond (2m deep) | Not considered | 45 hours | nih.gov |

| Model Pond (2m deep) | Considered (Koc=4000) | 27 days | nih.gov |

In soil, the mobility of alkylbenzenes is largely governed by their organic carbon-water (B12546825) partition coefficient (Koc). For diisopropylbenzene, an estimated Koc value of approximately 4000 suggests that it would be relatively immobile in soil, indicating a strong tendency to adsorb to soil organic matter. nih.gov This behavior would likely be similar for this compound.